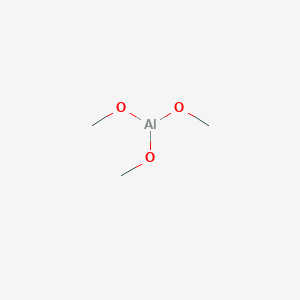
Trimethoxyaluminum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum trimethoxide: is an organo-metallic compound with the chemical formula C₃H₉AlO₃ . It is a colorless solid that is highly reactive and sensitive to moisture. This compound is used in various industrial and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum trimethoxide can be synthesized by reacting aluminum metal with methanol. The reaction typically requires anhydrous conditions to prevent the formation of aluminum hydroxide. The reaction is as follows:
2Al+6CH3OH→2Al(OCH3)3+3H2
This reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In industrial settings, aluminum trimethoxide is produced by a similar method but on a larger scale. The process involves the use of high-purity aluminum and methanol, with the reaction being conducted in specialized reactors that can handle the exothermic nature of the reaction and the need for an inert atmosphere.
Chemical Reactions Analysis
Types of Reactions:
- Aluminum trimethoxide reacts with water to form aluminum hydroxide and methanol.
Hydrolysis: Al(OCH3)3+3H2O→Al(OH)3+3CH3OH
It can react with other alcohols to form different aluminum alkoxides.Alcoholysis: Al(OCH3)3+3ROH→Al(OR)3+3CH3OH
Reduction: It can act as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds to alcohols.
Common Reagents and Conditions:
Water: For hydrolysis reactions.
Alcohols: For alcoholysis reactions.
Carbonyl Compounds: For reduction reactions.
Major Products:
Aluminum Hydroxide: Formed during hydrolysis.
Various Aluminum Alkoxides: Formed during alcoholysis.
Alcohols: Formed during reduction reactions.
Scientific Research Applications
Chemistry:
Catalysis: Aluminum trimethoxide is used as a catalyst in various organic reactions, including polymerization and esterification.
Synthesis of Alumina: It is used in the sol-gel process to produce high-purity alumina.
Biology and Medicine:
Drug Delivery Systems: Research is being conducted on using aluminum trimethoxide in the development of drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
Coatings: It is used in the production of coatings and thin films due to its ability to form uniform layers.
Nanotechnology: Aluminum trimethoxide is used in the synthesis of nanoparticles and nanostructures.
Mechanism of Action
Molecular Targets and Pathways: Aluminum trimethoxide acts primarily through its ability to form strong bonds with oxygen-containing compounds. This property makes it an effective catalyst and reducing agent. In catalysis, it facilitates the formation and breaking of chemical bonds, thereby speeding up reactions. In reduction reactions, it donates electrons to carbonyl compounds, converting them to alcohols.
Comparison with Similar Compounds
Aluminum Ethoxide (Al(OC₂H₅)₃): Similar in structure but uses ethoxide groups instead of methoxide.
Aluminum Isopropoxide (Al(OCH(CH₃)₂)₃): Uses isopropoxide groups and is commonly used in the synthesis of alumina.
Aluminum Tri-sec-butoxide (Al(OC₄H₉)₃): Uses sec-butoxide groups and is used in various organic syntheses.
Uniqueness: Aluminum trimethoxide is unique due to its high reactivity and ability to form stable complexes with a wide range of compounds. This makes it particularly useful in catalysis and the synthesis of high-purity materials.
Properties
Molecular Formula |
C3H9AlO3 |
|---|---|
Molecular Weight |
120.08 g/mol |
IUPAC Name |
trimethoxyalumane |
InChI |
InChI=1S/3CH3O.Al/c3*1-2;/h3*1H3;/q3*-1;+3 |
InChI Key |
UAEJRRZPRZCUBE-UHFFFAOYSA-N |
Canonical SMILES |
CO[Al](OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-bis[(E)-2-(3-nitrophenyl)ethenyl]pyridine](/img/structure/B11947979.png)


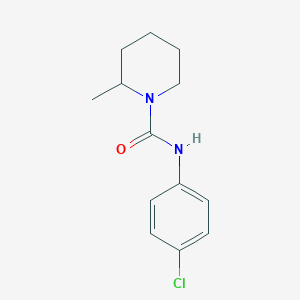
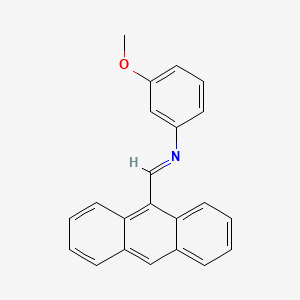

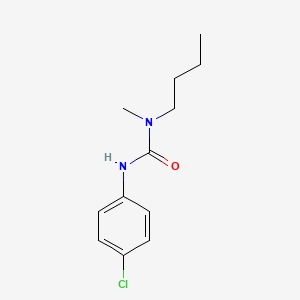
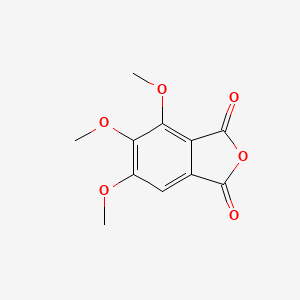

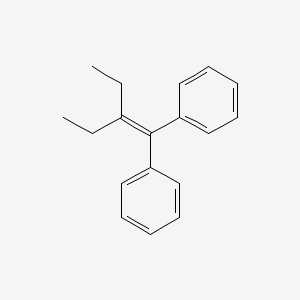



![3-(1-Methyl-1H-benzoimidazol-2-yl)-1-phenethyl-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B11948056.png)
